![molecular formula C22H24ClN3O2 B2796803 3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-22-6](/img/structure/B2796803.png)
3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic structure in this compound is a decane ring (10 carbon atoms) connected to a smaller ring through a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction . The presence of the benzyl groups suggests that a Friedel-Crafts alkylation might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the various functional groups. The compound contains two carbonyl groups (C=O), which are part of a dione structure, and two benzyl groups, which are aromatic rings attached to the spirocyclic structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The carbonyl groups could undergo reactions such as nucleophilic addition or reduction . The benzyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the spirocyclic structure .Scientific Research Applications
N-Halamine-coated Cotton for Antimicrobial Applications
A novel N-halamine precursor, closely related to the chemical structure of interest, was developed and applied to cotton fabrics to provide antimicrobial properties. This precursor, although not exactly the same as 3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, demonstrates the potential for similar compounds to be used in creating surfaces that are capable of inactivating pathogens such as Staphylococcus aureus and Escherichia coli. The efficiency of these antimicrobial coatings was found to be dependent on the chlorine loading and surface hydrophobicity of the fabrics (Ren et al., 2009).
Crystal Packing Preferences of Cyclohexane-5-Spirohydantoin Derivatives
Research into the conformation and crystal packing of cyclohexane-5-spirohydantoin derivatives, which share a similar scaffold with the compound , revealed insights into the influence of halogenated benzoyl groups on their structural properties. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, which can impact their potential applications in scientific research. Although the specific compound mentioned was not studied, these findings suggest that modifications to the benzoyl group can significantly affect the compound's properties and interactions (Lazić et al., 2022).
Myelostimulating Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
A study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are structurally related to the compound of interest, demonstrated myelostimulating activity in models of induced myelodepressive syndrome. This indicates the potential for such compounds to be explored for therapeutic applications in enhancing bone marrow hematopoiesis. The research suggests that these spiroconnected N-alkoxyalkylpiperidine hydantoins could have significant implications for treatments aiming to accelerate the regeneration of lymphocyte and granulocyte cell pools (Yu et al., 2018).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-[(3-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-3-2-4-18(13-16)14-25-11-9-22(10-12-25)20(27)26(21(28)24-22)15-17-5-7-19(23)8-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLDBTQXKMYTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)
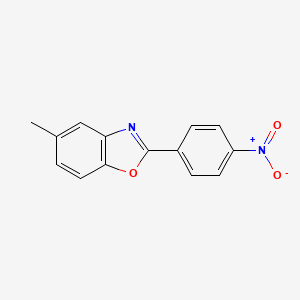
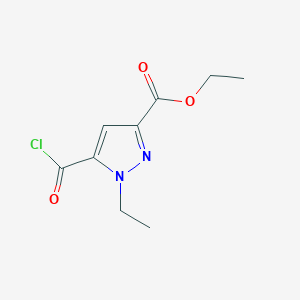
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)
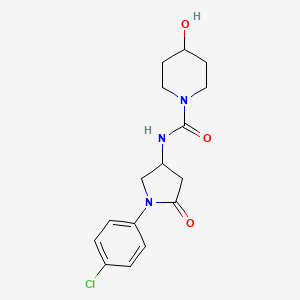

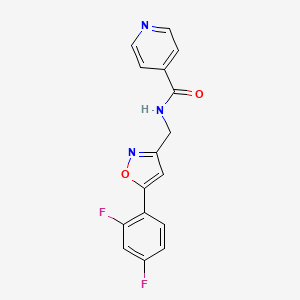
![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)
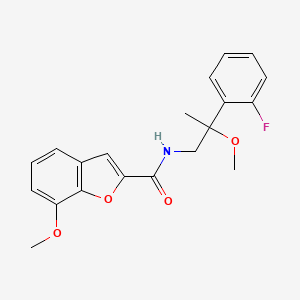
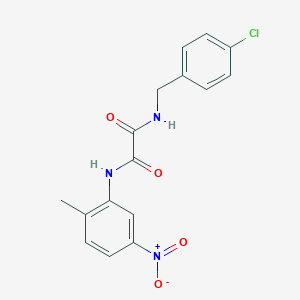
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)